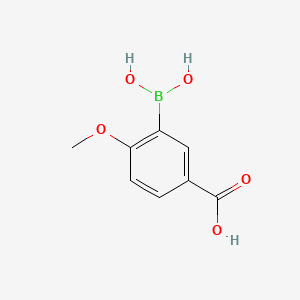

3-Borono-4-methoxybenzoic acid

Vue d'ensemble

Description

“3-Borono-4-methoxybenzoic acid” is a chemical compound with the molecular formula C8H9BO5 . It is a boronic acid derivative, which are known for their wide applications in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H9BO5 . The compound contains a boron atom, which is characteristic of boronic acids .

Applications De Recherche Scientifique

Organic Synthesis and Material Science

Synthesis of Organic Compounds

Adsorption Materials

The production process of boronic acids, including "3-Borono-4-methoxybenzoic acid," leads to the emission of boronic acid, causing resource loss and water pollution. Research has focused on creating adsorption technologies, such as a novel boron-adsorbing magnetic material, to treat boron pollution efficiently. This material showcases excellent adsorption performance and easy recyclability, highlighting the environmental applications of boronic acid derivatives (Tingting Zhang et al., 2021).

Detection and Sensing Applications

Detection of Boronic Acids

A method involving excited-state intramolecular proton transfer (ESIPT) fluorescence has been developed to detect boronic acids, including "this compound." This approach is highly sensitive and selective, proving useful for monitoring synthetic reactions and detecting boron-containing compounds on solid supports (Matthew R. Aronoff et al., 2013).

Chemical Sensing

A boron–rhodamine-containing carboxylic acid (BRhoC) has been proposed as a new sugar chemosensor, demonstrating the utility of boronic acid derivatives in chemical sensing. The BRhoC substance exhibits significant shifts in absorbance and fluorescence in response to sugar concentration changes, illustrating its potential in developing advanced chemosensors (Y. Komori et al., 2023).

Catalysis and Polymer Research

Catalysis

Boronic acids, like "this compound," have been explored as catalysts in organic reactions. For example, they enable highly enantioselective aza-Michael additions, showcasing their role in synthesizing functionally dense cyclohexanes and other complex organic molecules (T. Hashimoto et al., 2015).

Polymer Science

Novel polymers incorporating boronic acid derivatives have been developed for environmental and technological applications. For instance, polyaniline-3-amino-4-methoxybenzoic acid copolymers show high adsorption capacity for palladium, demonstrating the potential of boronic acid derivatives in recovering precious metals from waste streams (Lijiang Zhong et al., 2017).

Mécanisme D'action

- The primary target of 3-Borono-4-methoxybenzoic acid is phospholipase A2 (PLA2) . PLA2 catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides, releasing glycerophospholipids and arachidonic acid. These products serve as precursors for various signal molecules .

- This compound interacts with PLA2 through its boronic acid moiety. Boronic acids form reversible covalent complexes with hydroxyl groups in enzymes, including PLA2. This interaction inhibits the enzymatic activity of PLA2, preventing the release of arachidonic acid and downstream signaling .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

3-borono-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENFRNNKQBQROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655149 | |

| Record name | 3-Borono-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730971-32-1 | |

| Record name | 3-Borono-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-2-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

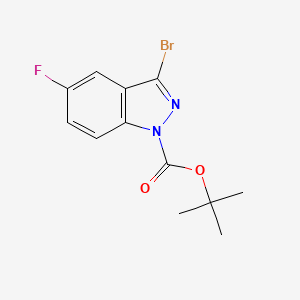

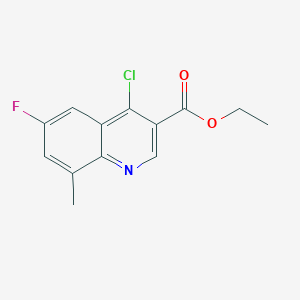

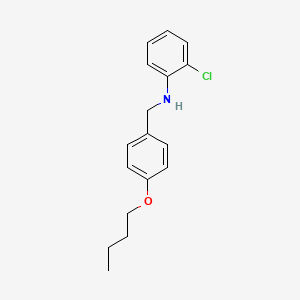

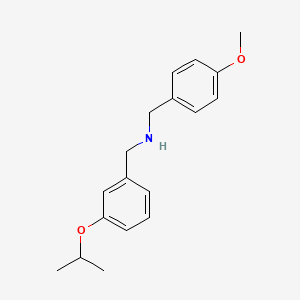

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

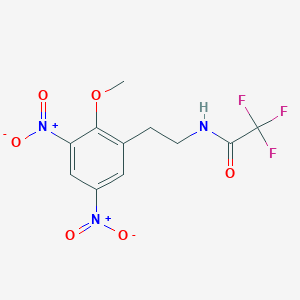

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-Dimethylphenoxy)ethyl]aniline](/img/structure/B1437318.png)

![2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1437319.png)

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)